molecular formula C11H16BrN3 B13160570 5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine

5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine

Katalognummer: B13160570
Molekulargewicht: 270.17 g/mol
InChI-Schlüssel: HHNVSXZTICXFQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine is a chemical compound with the molecular formula C8H10BrN3 It is a pyrimidine derivative that features a bromine atom at the 5-position and a pyrrolidinyl group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with pyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like 1-methylpyrrolidin-2-one at elevated temperatures (around 80°C) under a nitrogen atmosphere. After the reaction is complete, the mixture is cooled, and the product is isolated by standard workup procedures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The pyrrolidinyl group can be oxidized or reduced depending on the reagents used.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can modify the pyrrolidinyl group.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine is not fully understood. it is believed to interact with specific molecular targets and pathways due to its structural features. The pyrrolidinyl group may enhance its binding affinity to certain proteins or enzymes, influencing their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-2-(pyrrolidin-1-yl)pyridine
  • 5-Bromo-2-(dimethylamino)pyrimidine
  • 5-Bromo-2-(piperidin-1-yl)pyrimidine

Uniqueness

5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine is unique due to the presence of both a bromine atom and a pyrrolidinyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C11H16BrN3

Molekulargewicht

270.17 g/mol

IUPAC-Name

5-bromo-2-(2-pyrrolidin-1-ylpropan-2-yl)pyrimidine

InChI

InChI=1S/C11H16BrN3/c1-11(2,15-5-3-4-6-15)10-13-7-9(12)8-14-10/h7-8H,3-6H2,1-2H3

InChI-Schlüssel

HHNVSXZTICXFQI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=NC=C(C=N1)Br)N2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.